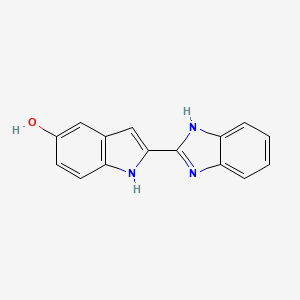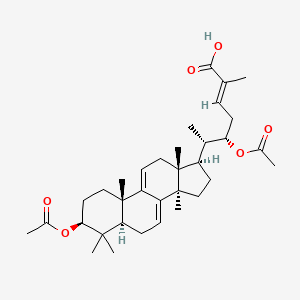
4-Tert-butylaniline-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylaniline-d15 is a deuterium-labeled compound, specifically a stable isotope-labeled version of 4-tert-butylaniline. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a heavier isotope of hydrogen. This labeling is often used in scientific research to trace and study the behavior of molecules in various chemical and biological processes .
Méthodes De Préparation
The synthesis of 4-tert-butylaniline-d15 involves the alkylation of aniline with tert-butanol in the presence of aniline hydrochloride. The reaction is typically carried out at high temperatures (240-250°C) and pressures (10-15 atm) to achieve a high yield of the target product . Industrial production methods may involve similar processes but on a larger scale, with optimizations to improve yield and reduce costs.
Analyse Des Réactions Chimiques
4-Tert-butylaniline-d15 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Applications De Recherche Scientifique
4-Tert-butylaniline-d15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, particularly in the field of polymer chemistry
Mécanisme D'action
The mechanism of action of 4-tert-butylaniline-d15 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy. This helps in understanding the molecular targets and pathways involved in various processes .
Comparaison Avec Des Composés Similaires
4-Tert-butylaniline-d15 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
4-Tert-butylaniline: The non-labeled version, which lacks the deuterium atoms and is used in similar applications but without the benefits of isotope tracing.
4-Tert-butylphenylamine: Another similar compound with slight structural differences but used in different contexts.
4-Amino-tert-butylbenzene: A related compound with similar functional groups but different applications
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
164.32 g/mol |
Nom IUPAC |
N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2 |
Clé InChI |
WRDWWAVNELMWAM-JYJYZAGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)

![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)





![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)





